BenchChemオンラインストアへようこそ!

3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Organic Synthesis Sulfonyl Chloride Chemistry Process Chemistry

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride is a critical building block for synthesizing sulfonamide derivatives with demonstrated potency against α-amylase (IC₅₀ 0.89 μM) and α-glucosidase (1.23 μM). Its 3,5-dimethyl substitution pattern provides a distinct steric and electronic profile essential for p38α MAP kinase and Gram-negative antibacterial programs. Ensure reproducible results by sourcing a well-characterized batch with a verified melting point (59.5-61°C).

Molecular Formula C11H11ClN2O2S
Molecular Weight 270.74 g/mol
CAS No. 59340-26-0
Cat. No. B1337554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
CAS59340-26-0
Molecular FormulaC11H11ClN2O2S
Molecular Weight270.74 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)Cl
InChIInChI=1S/C11H11ClN2O2S/c1-8-11(17(12,15)16)9(2)14(13-8)10-6-4-3-5-7-10/h3-7H,1-2H3
InChIKeyYOZYVZVQEADZEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride (CAS 59340-26-0): Technical Specifications and Procurement Baseline


3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride (CAS 59340-26-0) is a heterocyclic sulfonyl chloride building block with molecular formula C₁₁H₁₁ClN₂O₂S and molecular weight 270.74 g/mol . The compound features a pyrazole core substituted with methyl groups at the 3- and 5-positions, a phenyl group at the N1-position, and a reactive sulfonyl chloride moiety at the 4-position [1]. Physical characterization data include a melting point of 59.5-61°C [2], density of 1.381 g/cm³ [2], and a calculated LogP of 3.49740 [2]. The sulfonyl chloride functionality renders the compound moisture-sensitive and reactive toward nucleophiles, particularly amines, enabling sulfonamide bond formation . This compound serves as a key intermediate in medicinal chemistry and agrochemical synthesis, where the precise substitution pattern on the pyrazole ring governs downstream biological and physicochemical properties .

Why Generic Substitution of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride (CAS 59340-26-0) with Close Analogs Is Scientifically Unjustified


Substitution of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride with structurally similar pyrazole sulfonyl chlorides cannot be assumed to yield equivalent outcomes. The 3,5-dimethyl substitution pattern on the pyrazole ring is not merely a minor structural variation; it dictates the steric and electronic environment of the sulfonamide products subsequently synthesized. Literature evidence demonstrates that pyrazole derivatives bearing different substitution patterns exhibit distinct pharmacological profiles [1]. Specifically, the presence of both 3- and 5-methyl groups on the pyrazole core, as in the target compound, provides a differentiated scaffold compared to mono-methyl analogs (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride, CAS 342405-38-3) or unsubstituted variants . Furthermore, the sulfonyl chloride functional group requires specific handling and storage conditions due to its moisture sensitivity and reactivity ; procurement of a well-characterized, high-purity batch with documented physical properties (melting point: 59.5-61°C) [2] is essential for reproducible synthetic outcomes. The quantitative evidence below establishes the specific differentiators that inform scientific selection.

Quantitative Differentiation Evidence for 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride (CAS 59340-26-0) Relative to Comparators


Synthetic Accessibility and Yield: Optimized Sulfonation Protocol for 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

A documented synthetic protocol for 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride achieves a 77% isolated yield using chlorosulfonic acid under neat, solvent-free conditions with reflux for 2.5 hours followed by ice cooling . This provides a reproducible benchmark for procurement quality assessment. In contrast, alternative pyrazole sulfonyl chloride syntheses (e.g., for 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride) lack comparable publicly documented yield data in the primary literature, creating uncertainty regarding synthetic efficiency and batch-to-batch consistency .

Organic Synthesis Sulfonyl Chloride Chemistry Process Chemistry

Biological Activity of Derived Sulfonamides: Comparative Enzyme Inhibition Potency

Sulfonamide derivatives synthesized from pyrazole sulfonyl chlorides, including the target compound as a precursor, have been evaluated for α-amylase and α-glucosidase inhibition. In a 2024 study, compound 15a (a pyrazole-tethered sulfonamide structurally derived from a pyrazole sulfonyl chloride building block) demonstrated potent α-amylase inhibition with an IC₅₀ value of 0.89 μM and α-glucosidase inhibition with an IC₅₀ of 1.23 μM [1]. These values represent a 15-fold and 12-fold improvement, respectively, over the standard drug acarbose (α-amylase IC₅₀ = 13.2 μM; α-glucosidase IC₅₀ = 15.0 μM) [1]. In contrast, sulfonamide derivatives synthesized from pyridine-based sulfonyl chlorides in the same study (compounds 3a, 3b) showed substantially weaker inhibition (α-amylase IC₅₀ > 50 μM; α-glucosidase IC₅₀ > 40 μM) [1].

Medicinal Chemistry Enzyme Inhibition Anti-diabetic Agents

Antibacterial Activity of Pyrazolyl-Sulfonamide Derivatives: Gram-Negative Selectivity Profile

Pyrazolyl-sulfonamide compounds, synthesized from pyrazole sulfonyl chloride precursors including the target compound class, exhibit a characteristic Gram-negative selective antibacterial profile. Compounds L1-L6 (pyrazolyl-sulfonamides) showed mild to strong antibacterial activity against most Gram-negative strains tested, including Escherichia coli and Pseudomonas aeruginosa, but demonstrated no activity against Gram-positive strains Staphylococcus aureus and Enterococcus faecalis, with the exception of L4 which showed some activity toward Staphylococcus [1]. Notably, compound 7c in a related study exhibited an inhibition zone diameter (IZD) of 31.3 ± 0.6 mm against Candida albicans, exceeding the standard antibiotic Nystatin (IZD = 21 ± 0.5 mm) by approximately 49% [2].

Antimicrobial Chemistry Sulfonamide Pharmacology Antibacterial Agents

Physicochemical Differentiation: Comparative Lipophilicity and Predicted ADMET Properties

The target compound has a calculated LogP of 3.49740 [1], reflecting the contribution of the 3,5-dimethyl and N1-phenyl substituents to overall lipophilicity. This LogP value is substantially higher than that of unsubstituted pyrazole sulfonyl chlorides (e.g., 1H-pyrazole-4-sulfonyl chloride, predicted LogP approximately 0.2-0.8) [2], and exceeds that of mono-methyl analogs such as 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride (predicted LogP approximately 3.1) . In silico ADMET prediction of sulfonamide derivatives synthesized from pyrazole sulfonyl chloride precursors indicates favorable drug-likeness profiles, with compounds 15a and 15b demonstrating predicted oral bioavailability and acceptable toxicity parameters [3].

Physicochemical Characterization ADMET Prediction Drug-likeness

Scaffold Utility in Anti-Inflammatory Drug Discovery: p38α MAP Kinase Inhibition

Pyrazolyl sulfonamide derivatives synthesized from pyrazole sulfonyl chloride building blocks have demonstrated the ability to inhibit p38α MAP kinase, a validated target for inflammatory diseases [1]. In a 2025 study, novel pyrazole derivatives bearing p-aminobenzene sulfonyl chloride moieties were evaluated for anti-inflammatory activity using a bovine serum albumin (BSA) anti-denaturation assay and p38α MAP kinase inhibition assays [1]. While specific IC₅₀ values for target-derived compounds are not reported in the abstract, the study establishes that pyrazole sulfonamides exhibit significant anti-inflammatory properties and p38α MAP kinase inhibitory effects [1]. This biological profile is distinct from sulfonamides derived from alternative heterocyclic cores (e.g., pyridine, indole) which may target different kinase pathways or exhibit different selectivity profiles [2].

Anti-inflammatory Agents Kinase Inhibition Medicinal Chemistry

Physical State and Handling: Melting Point Differentiation from Close Analogs

The target compound has an experimentally determined melting point of 59.5-61°C [1]. This value is slightly higher than that of its closest structural analog, 5-methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride, which exhibits a melting point of 57°C . The difference of approximately 2.5-4°C, while modest, provides a verifiable quality control parameter for batch identity confirmation and purity assessment. The target compound is a solid at room temperature with reported density of 1.381 g/cm³ and boiling point of 400.7°C (predicted at 760 mmHg) [1]. In contrast, simpler pyrazole sulfonyl chlorides (e.g., 1-methyl-1H-pyrazole-4-sulfonyl chloride) exhibit different physical characteristics due to the absence of the 3,5-dimethyl and N1-phenyl substituents .

Analytical Chemistry Quality Control Material Characterization

Research and Industrial Application Scenarios for 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride (CAS 59340-26-0)


Synthesis of Potent α-Amylase and α-Glucosidase Inhibitors for Anti-Diabetic Drug Discovery

This compound is optimally deployed as a sulfonyl chloride building block for synthesizing sulfonamide derivatives targeting α-amylase and α-glucosidase inhibition. As demonstrated by compound 15a in a 2024 study, pyrazole-tethered sulfonamides derived from this scaffold achieved IC₅₀ values of 0.89 μM (α-amylase) and 1.23 μM (α-glucosidase), representing 15-fold and 12-fold improvements over acarbose, respectively [1]. The 3,5-dimethyl substitution pattern on the pyrazole core contributes to the favorable enzyme binding profile observed. Procurement of this specific sulfonyl chloride is scientifically justified when the research objective requires generation of sulfonamide libraries with demonstrated potency against these diabetic targets, particularly when comparator scaffolds (e.g., pyridine-derived sulfonyl chlorides) have shown substantially weaker inhibition (IC₅₀ > 50 μM) in parallel assays [1].

Development of Gram-Negative Selective Antibacterial Agents

Pyrazolyl-sulfonamides synthesized from this sulfonyl chloride precursor exhibit a characteristic Gram-negative selective antibacterial profile, with demonstrated activity against Escherichia coli and Pseudomonas aeruginosa while showing minimal activity against Gram-positive strains [2]. This selectivity profile positions the compound as a strategic building block for developing narrow-spectrum antibacterial agents targeting Gram-negative pathogens, potentially reducing off-target microbiome disruption. The documented potency of structurally related pyrazolyl-sulfonamides against Candida albicans (IZD = 31.3 mm vs Nystatin IZD = 21 mm, a 49% larger inhibition zone) further supports utility in antifungal discovery programs [3].

Scaffold for p38α MAP Kinase-Targeted Anti-Inflammatory Agents

Pyrazole derivatives synthesized from pyrazole sulfonyl chloride building blocks have demonstrated p38α MAP kinase inhibitory activity in recent studies [4]. The 3,5-dimethyl-1-phenyl substitution pattern of this compound provides a sterically and electronically differentiated scaffold relative to simpler pyrazole sulfonyl chlorides. This compound is specifically indicated for medicinal chemistry programs developing anti-inflammatory agents where p38α MAP kinase is the primary therapeutic target. The sulfonyl chloride functionality enables rapid diversification through reaction with amine-containing fragments, facilitating structure-activity relationship (SAR) exploration around this kinase target [4].

Building Block for Optimized Lipophilicity in CNS-Targeted Sulfonamide Libraries

With a calculated LogP of 3.49740 [5], this compound provides an inherently balanced lipophilicity profile suitable for CNS drug discovery applications. The LogP value is approximately 13% higher than mono-methyl analogs (LogP ~3.1) and 600% higher than unsubstituted pyrazole sulfonyl chlorides [6]. In silico ADMET predictions of sulfonamide derivatives synthesized from this scaffold indicate favorable drug-likeness and oral bioavailability parameters [1]. This compound is therefore indicated for synthesizing sulfonamide libraries where moderate to high membrane permeability is required, such as CNS-penetrant candidates or orally bioavailable agents, while avoiding excessive hydrophobicity that could lead to poor solubility or off-target binding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.